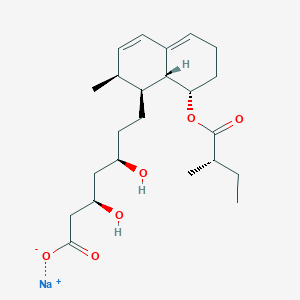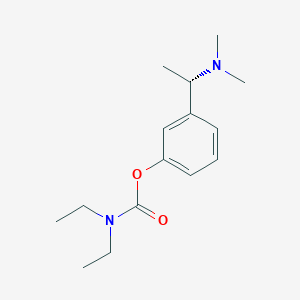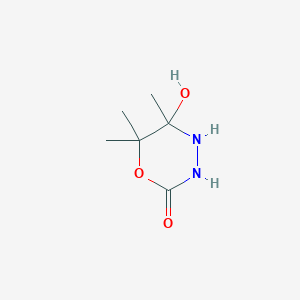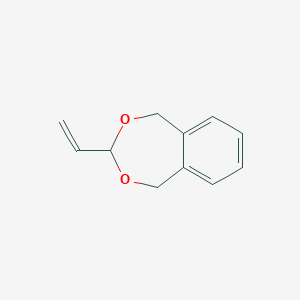
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine, also known as 3-VDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. 3-VDB is a bicyclic compound that contains a vinyl group and a benzodioxepine ring system. The unique structure of 3-VDB makes it a promising candidate for the development of new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The exact mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Studies have shown that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine can induce apoptosis (cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine are complex and depend on the specific cell type and disease state being studied. In cancer cells, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to induce cell cycle arrest and apoptosis, while in immune cells, it can inhibit the production of inflammatory mediators. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to modulate the activity of several signaling pathways involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the major limitations of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its challenging synthesis process, which can limit its availability and increase the cost of experiments.
Direcciones Futuras
There are several future directions for the study of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. One potential area of research is the development of new synthetic methods for 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine and to identify its specific targets in cancer cells and immune cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine as a potential therapeutic agent for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine involves a multi-step process that starts with the reaction of 2,4-dihydroxybenzaldehyde with vinyl magnesium bromide. The resulting product is then subjected to a series of chemical reactions, including acid-catalyzed cyclization, reduction, and deprotection, to yield 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is a challenging process that requires careful optimization of reaction conditions and purification techniques to obtain a pure product.
Aplicaciones Científicas De Investigación
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been studied extensively for its potential applications in medicinal chemistry. Several studies have demonstrated that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
142169-23-1 |
|---|---|
Nombre del producto |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-ethenyl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C11H12O2/c1-2-11-12-7-9-5-3-4-6-10(9)8-13-11/h2-6,11H,1,7-8H2 |
Clave InChI |
PQAODJNNLDUKSA-UHFFFAOYSA-N |
SMILES |
C=CC1OCC2=CC=CC=C2CO1 |
SMILES canónico |
C=CC1OCC2=CC=CC=C2CO1 |
Sinónimos |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



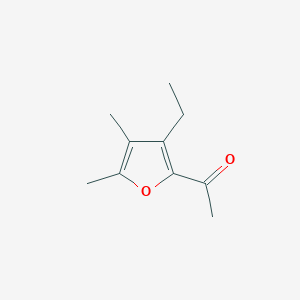
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
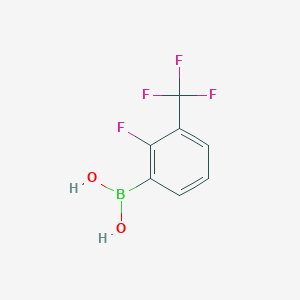
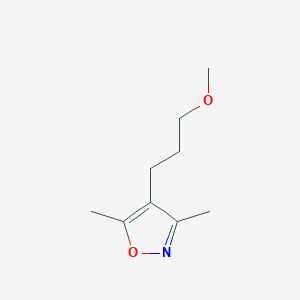
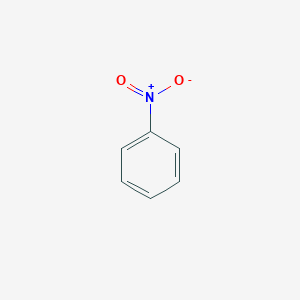
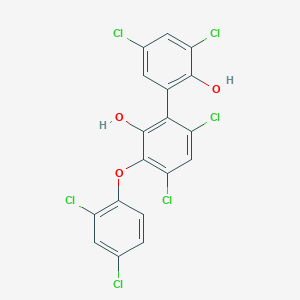
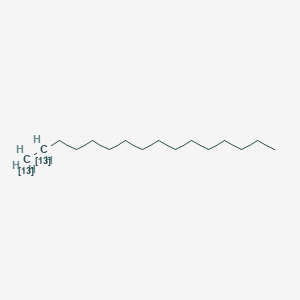
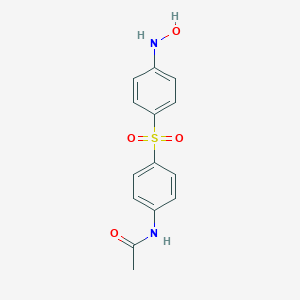

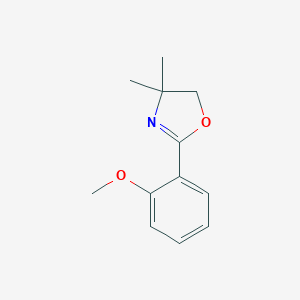
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
